4-Acetamidophenylacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including acetylation, formylation, and reactions with primary and heterocyclic amines. For instance, the acetylation of specific pyrimidine derivatives using acetic anhydride can lead to N-pyrimidinylacetamide derivatives. These derivatives serve as precursors for further chemical transformations, including the formation of various nitrogen heterocycles through reactions with bifunctional nucleophiles, such as hydrazines and guanidines (Farouk, Ibrahim, & El-Gohary, 2021).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of chemical compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used to elucidate the structures of synthesized compounds. These methods provide detailed information on the spatial arrangement of atoms within a molecule and the electronic environment, which are essential for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving 4-acetamidophenylacetonitrile derivatives can lead to a wide variety of products depending on the reactants and conditions employed. For example, the reductive carbonylation of nitrobenzene in the presence of Pd(II)-complexes can selectively produce N-(4-hydroxyphenyl)acetamide, demonstrating the compound's versatility in synthetic chemistry (Vavasori, Capponi, & Ronchin, 2023).
Scientific Research Applications
4-Acetamidophenylacetonitrile is a chemical compound with the molecular formula C10H10N2O . It is used in various scientific fields, particularly in chemistry .
- Specific Scientific Field : Catalysis .
- Summary of the Application : 4-Acetamidophenylacetonitrile is used in the synthesis of arylacrylonitriles .
- Methods of Application or Experimental Procedures : In this process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .
- Results or Outcomes : The method allows for the synthesis of arylacrylonitriles, which are important intermediates in organic synthesis .
Safety And Hazards
4-Acetamidophenylacetonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAOQNOLRMENDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302587 | |
Record name | 4-Acetamidophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727061 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Acetamidophenylacetonitrile | |
CAS RN |
25025-06-3 | |
Record name | 25025-06-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamidophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25025-06-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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